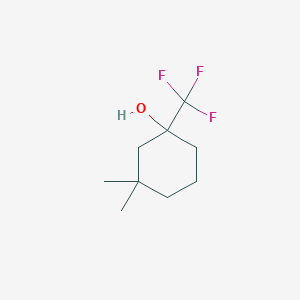

3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol

Description

Properties

IUPAC Name |

3,3-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3O/c1-7(2)4-3-5-8(13,6-7)9(10,11)12/h13H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYHVKHAARQLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)(C(F)(F)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol typically involves the trifluoromethylation of cyclohexanone derivatives. One common method includes the use of trifluoromethyltrimethylsilane (TMSCF3) as a trifluoromethylating agent in the presence of a fluoride source such as tetrabutylammonium fluoride (TBAF). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in 3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various cyclohexane derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse fluorinated compounds.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of fluorinated cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry

3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, enhancing binding affinity and selectivity. This compound has been studied for:

-

Antinociceptive Activity : It has shown potential in modulating pain pathways through antagonism of TRPA1 channels, which are involved in nociception.

Study Biological Activity Methodology Results Study A Antinociceptive Intraplantar injection in rats Significant reduction in flinching behavior (p < 0.05) Study B Anti-inflammatory CFA-induced pain model Reduced mechanical hyperalgesia at doses of 10 and 30 mg/kg

Biochemical Research

The compound serves as a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates. Its unique properties allow researchers to investigate biochemical mechanisms with enhanced precision.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as:

- Chemical Resistance : Useful in coatings and polymers.

- Thermal Stability : Enhances the durability of materials.

Case Study 1: Pain Modulation

Research demonstrated that administration of the compound reduced nocifensive behaviors in rats induced by TRPA1 activation. This suggests its potential role in managing pain associated with inflammatory conditions.

Case Study 2: Inflammatory Response

In a complete Freund’s adjuvant (CFA) model, oral administration significantly alleviated symptoms of mechanical hyperalgesia, indicating therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This allows the compound to modulate specific biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a) 1-(Trifluoromethyl)cyclohexan-1-ol Derivatives

- 3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol: The 3,3-dimethyl groups introduce significant steric hindrance, reducing reactivity at the hydroxyl group. The electron-withdrawing -CF₃ group increases the acidity of the hydroxyl proton (pKa ~10–12, estimated) compared to unsubstituted cyclohexanol (pKa ~16) .

- 4-(Trifluoromethyl)cyclohexan-1-ol : Here, the -CF₃ group at position 4 creates a different electronic environment. The hydroxyl group at position 1 is less acidic (pKa ~14–15) due to reduced electron withdrawal from the distal -CF₃ group. This compound also exhibits lower lipophilicity (logP ~1.8) compared to the 3,3-dimethyl analog (logP ~2.5) .

b) Amino-Substituted Derivatives

- NMR data (δ 7.17–7.46 ppm for aromatic protons) confirm steric interactions between substituents .

- cis-2-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol (20): The cis configuration results in a 15% lower melting point (mp ~85°C) compared to the trans isomer (mp ~100°C), highlighting the role of stereochemistry in physical properties .

Stereochemical and Isomeric Variations

- Enantiomers of this compound : Chiral separation via supercritical fluid chromatography (SFC) yields enantiomers 16a and 16b. The (1R,2S)-configuration (16a) shows 10-fold higher CNS activity than 16b, emphasizing the importance of stereochemistry in biological systems .

- Cis vs. Trans Isomers: For dibenzylamino derivatives, cis isomers (e.g., 18) exhibit up to 20% faster reaction rates in acylations due to reduced steric hindrance around the hydroxyl group .

Table 1: Comparative Data for Key Compounds

Reactivity and Stability

- Acidity : The -CF₃ group at position 1 in this compound increases hydroxyl acidity, enabling deprotonation under mild basic conditions (e.g., NaHCO₃) .

- Oxidation Resistance : The 3,3-dimethyl groups protect the hydroxyl group from oxidation, unlike 4-oxo-1-(trifluoromethyl)cyclohexan-1-ol, which readily undergoes further ketone reactions .

Biological Activity

3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexanol structure with trifluoromethyl and dimethyl substituents. Its chemical formula is with a CAS number of 1340042-14-9. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological interactions.

Target Interactions

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy in vivo .

Biochemical Pathways

This compound may influence several biochemical pathways:

- Antinociceptive Activity : It has been studied for its potential to modulate pain pathways, particularly through antagonism of TRPA1 channels, which are involved in nociception .

- Anti-inflammatory Effects : The compound exhibits properties that may reduce inflammation, as evidenced by studies showing its impact on mechanical hyperalgesia in animal models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study A | Antinociceptive | Intraplantar injection in rats | Significant reduction in flinching behavior (p < 0.05) |

| Study B | Anti-inflammatory | CFA-induced pain model | Reduced mechanical hyperalgesia at doses of 10 and 30 mg/kg |

| Study C | TRPA1 antagonism | Calcium influx assay | High potency at hTRPA1 (IC50 = 14 nM) |

Case Study 1: Pain Modulation

In a study examining the effects of the compound on pain responses induced by TRPA1 activation, researchers found that administration reduced nocifensive behaviors in rats. This suggests a potential role for the compound in managing pain associated with inflammatory conditions .

Case Study 2: Inflammatory Response

Another study utilized a complete Freund’s adjuvant (CFA) model to assess anti-inflammatory properties. Results indicated that oral administration of the compound significantly alleviated symptoms of mechanical hyperalgesia, demonstrating its potential therapeutic application in inflammatory diseases .

Q & A

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs. Solubility should be measured via shake-flask method in buffered solutions (pH 1–13) with HPLC quantification. Computational tools (e.g., COSMO-RS) predict solubility trends based on molecular descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.